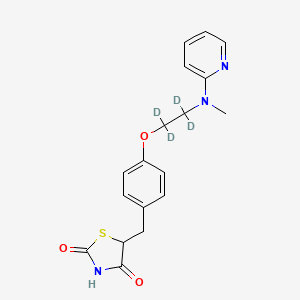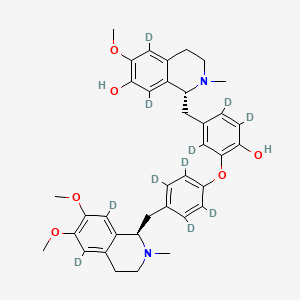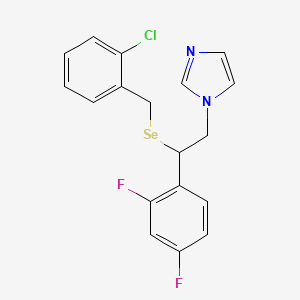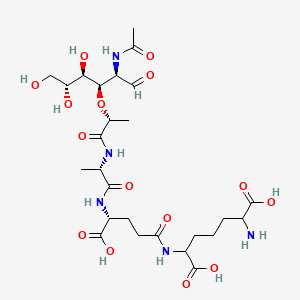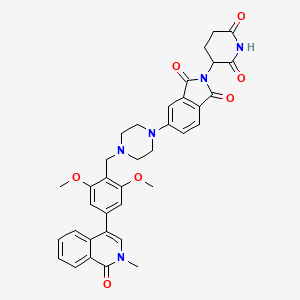
PROTAC BRD9 Degrader-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD9 Degrader-7 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound leverages the ubiquitin-proteasome system to target and degrade BRD9, a protein involved in chromatin remodeling and gene expression regulation. By inducing the degradation of BRD9, this compound holds potential for therapeutic applications, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-7 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Synthesis of the BRD9-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD9.
Synthesis of the E3 ligase-recruiting ligand: This involves the preparation of a ligand that can recruit an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or cereblon (CRBN).
Linker synthesis and conjugation: The two ligands are connected via a linker, which is synthesized separately and then conjugated to the ligands under specific reaction conditions
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification processes: Using techniques such as chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
PROTAC BRD9 Degrader-7 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of one functional group with another.
Oxidation and reduction reactions: Involving the gain or loss of electrons.
Conjugation reactions: Involving the formation of covalent bonds between the ligands and the linker
Common Reagents and Conditions
Common reagents used in these reactions include:
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.
Catalysts: Palladium catalysts for coupling reactions.
Bases and acids: Triethylamine (TEA) and hydrochloric acid (HCl) for pH adjustments
Major Products
The major products formed from these reactions include the final PROTAC compound, along with any by-products that may need to be removed during purification .
科学的研究の応用
PROTAC BRD9 Degrader-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BRD9 in various biological processes.
Biology: Employed in research to understand the role of BRD9 in chromatin remodeling and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating cancers that are dependent on BRD9 for survival and proliferation.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and develop novel treatments .
作用機序
PROTAC BRD9 Degrader-7 exerts its effects by inducing the degradation of BRD9 through the ubiquitin-proteasome system. The compound binds to BRD9 and recruits an E3 ubiquitin ligase, which tags BRD9 with ubiquitin molecules. This ubiquitination signals the proteasome to degrade BRD9, leading to a reduction in BRD9 levels and subsequent modulation of gene expression and chromatin remodeling .
類似化合物との比較
Similar Compounds
I-BRD9: A selective inhibitor of BRD9 that does not induce degradation but inhibits its activity.
BI-7273: Another selective inhibitor of BRD9 with similar properties to I-BRD9.
dBRD9: A PROTAC degrader similar to PROTAC BRD9 Degrader-7, designed to induce the degradation of BRD9 .
Uniqueness
This compound is unique in its ability to induce the complete degradation of BRD9, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in BRD9 levels, offering potential advantages in therapeutic applications .
特性
分子式 |
C36H35N5O7 |
|---|---|
分子量 |
649.7 g/mol |
IUPAC名 |
5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O7/c1-38-19-27(23-6-4-5-7-24(23)34(38)44)21-16-30(47-2)28(31(17-21)48-3)20-39-12-14-40(15-13-39)22-8-9-25-26(18-22)36(46)41(35(25)45)29-10-11-32(42)37-33(29)43/h4-9,16-19,29H,10-15,20H2,1-3H3,(H,37,42,43) |
InChIキー |
PFCHJOXUKMTDHP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


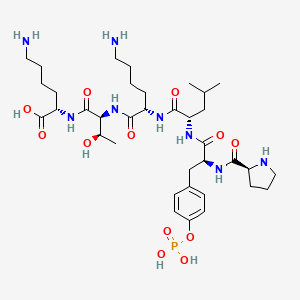
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

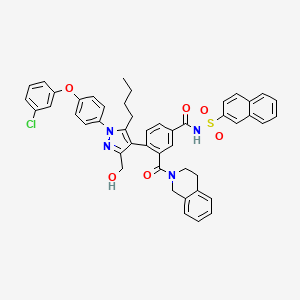
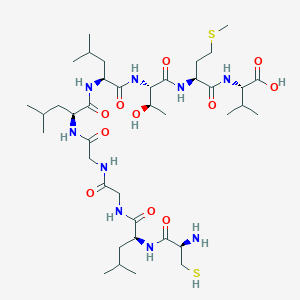
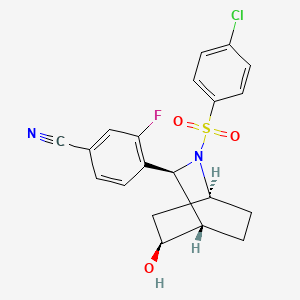
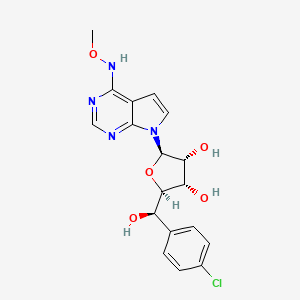
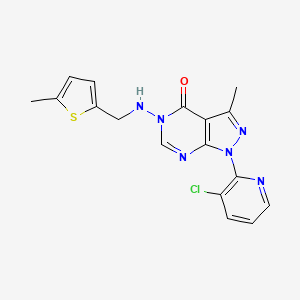
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
